Lipophilicity (LogP) Differentiation: 5-Br,8-F Pattern versus Des-Fluoro Analog
The presence of both bromine and fluorine substituents fine-tunes the lipophilicity of the benzodioxin-4-one scaffold. The target compound (5-Br,8-F) has a computed XLogP3-AA of 2.4 [1]. In contrast, a des-fluoro analog such as 6-bromo-4H-benzo[d][1,3]dioxin-4-one (CAS 1591954-08-3), which lacks the fluorine atom, exhibits a lower computed LogP due to reduced hydrophobic surface area and altered electron distribution . This difference quantifiably impacts membrane permeability and pharmacokinetic behavior, with the 5-Br,8-F pattern offering enhanced CNS penetration potential as suggested by its use in cholinergic receptor projects .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 6-bromo-4H-benzo[d][1,3]dioxin-4-one (des-fluoro analog, predicted lower LogP) |
| Quantified Difference | Approximately +0.5 to +1.0 LogP units higher for the 5-Br,8-F compound versus the non-fluorinated baseline (estimated from structural fragment contributions) |
| Conditions | Computed using XLogP3 algorithm (PubChem); structural comparison based on functional group contributions |
Why This Matters
A higher and tunable LogP is critical for projects targeting intracellular or CNS receptors, where passive permeability is a key selection criterion for compound procurement.
- [1] PubChem. (2024). Computed Properties for CID 122237035. View Source
